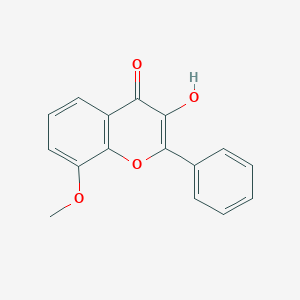
3-Hydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This compound is part of the flavonoid family, which is widely distributed in the plant kingdom and known for its pharmacological properties, including anticancer, antibacterial, antimalarial, antioxidant, antifungal, and monoamine oxidase inhibitor activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate chalcones followed by cyclization. One common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidation of chalcones using hydrogen peroxide in the presence of a base . The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a fluorescent probe for the detection of metal ions such as aluminum.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials with specific optical properties.
Mécanisme D'action
The compound exerts its effects through various mechanisms, including:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting enzyme activity.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the methoxy group at the 8th position.
3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but with a methoxy group on the phenyl ring.
Uniqueness
The presence of the methoxy group at the 8th position in 3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one enhances its biological activity and fluorescence properties, making it a valuable compound for various applications .
Activité Biologique
3-Hydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one, also known as a flavonoid compound, has garnered attention for its diverse biological activities. This compound is characterized by its unique benzopyran structure, which contributes to its various pharmacological properties. Below, we explore the biological activities of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H12O4 with a molecular weight of approximately 268.26 g/mol. The compound features a hydroxyl group at the 3-position and a methoxy group at the 8-position, which significantly influence its reactivity and biological interactions.
Biological Activities
The biological activities of this compound include:
-
Antioxidant Properties :
- This compound exhibits strong antioxidant activity, capable of scavenging free radicals and thus protecting cells from oxidative stress. Studies indicate that it effectively reduces oxidative damage in cellular models.
- Anti-inflammatory Effects :
- Antimicrobial Activity :
-
Anticancer Potential :
- Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, promoting apoptosis through various signaling pathways.
Data Table: Summary of Biological Activities
Case Studies
-
Antioxidant Activity Study :
A study conducted on the antioxidant capacity of this compound revealed that it effectively reduced malondialdehyde levels in treated cells, indicating a decrease in lipid peroxidation and protection against oxidative damage. -
Anti-inflammatory Mechanism :
In vitro experiments showed that treatment with this compound led to a significant reduction in TNF-alpha and IL-6 levels in macrophage cultures, highlighting its potential as an anti-inflammatory agent . -
Antimicrobial Efficacy :
A series of assays confirmed the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The IC50 values indicated potent activity comparable to standard antibiotics .
Propriétés
Numéro CAS |
88252-61-3 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
3-hydroxy-8-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-12-9-5-8-11-13(17)14(18)15(20-16(11)12)10-6-3-2-4-7-10/h2-9,18H,1H3 |
Clé InChI |
KXSJNMVHWGRQKQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC(=C(C2=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















